molecular formula C26H29N7OS B4634463 N-[6-(tert-butyl)-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[6-(tert-butyl)-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B4634463
M. Wt: 487.6 g/mol
InChI Key: IYWWEURHYWQJNB-UHFFFAOYSA-N
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Description

N-[6-(tert-butyl)-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(tert-butyl)-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzothiophene structure, followed by the introduction of the cyano and tert-butyl groups. Subsequent steps involve the formation of the pyrazolo[1,5-a]pyrimidine ring system and the final coupling with the carboxamide group. Each step requires specific reagents and conditions, such as the use of strong bases, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters would be critical to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[6-(tert-butyl)-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific biological targets.

    Industry: It may find applications in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of N-[6-(tert-butyl)-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-[6-(tert-butyl)-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: can be compared with other compounds that have similar structural motifs, such as other benzothiophene derivatives or pyrazolo[1,5-a]pyrimidine analogs.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7OS/c1-14-23(15(2)32(6)30-14)20-9-10-28-22-12-19(31-33(20)22)24(34)29-25-18(13-27)17-8-7-16(26(3,4)5)11-21(17)35-25/h9-10,12,16H,7-8,11H2,1-6H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWWEURHYWQJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2=CC=NC3=CC(=NN23)C(=O)NC4=C(C5=C(S4)CC(CC5)C(C)(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[6-(tert-butyl)-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[6-(tert-butyl)-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[6-(tert-butyl)-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[6-(tert-butyl)-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[6-(tert-butyl)-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[6-(tert-butyl)-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

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